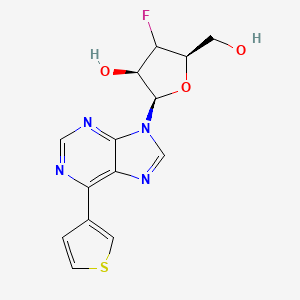
D-Sorbitol-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-d1: is a deuterated form of D-Sorbitol, a sugar alcohol derived from glucose. It is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: D-Sorbitol-d1 can be synthesized through the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction typically involves a metal catalyst such as nickel or platinum under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the hydroxyl groups of the glucose molecule, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose feedstock is subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: D-Sorbitol-d1 can be oxidized to form D-Fructose-d1 using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol-d1 using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and oxygen under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide for halogenation; ammonia or amines for amination.
Major Products:
Oxidation: D-Fructose-d1
Reduction: Hexane-1,2,3,4,5,6-hexol-d1
Substitution: Various halogenated or aminated derivatives of this compound
科学的研究の応用
Chemistry: D-Sorbitol-d1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and metabolic pathways. Its deuterium labeling provides distinct signals that help in elucidating complex chemical structures.
Biology: In biological research, this compound is used to investigate metabolic processes involving sugar alcohols. It helps in tracking the conversion of sorbitol to fructose and other metabolites in various organisms.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling allows for precise measurement of drug interactions and metabolic rates.
Industry: In the food industry, this compound is used as a non-caloric sweetener in sugar-free products. Its stability and hygroscopic properties make it suitable for use in baked goods, candies, and chewing gums.
作用機序
D-Sorbitol-d1 exerts its effects primarily through its role as a sugar alcohol. It is metabolized in the body by the enzyme sorbitol dehydrogenase, which converts it to D-Fructose-d1. This conversion involves the transfer of deuterium atoms, making it useful in tracing metabolic pathways. The deuterium labeling also provides insights into the molecular interactions and stability of the compound in various environments.
類似化合物との比較
D-Mannitol: Another sugar alcohol with similar properties but differs in the arrangement of hydroxyl groups.
Xylitol: A five-carbon sugar alcohol used as a sweetener, with different metabolic pathways compared to D-Sorbitol-d1.
Lactitol: Derived from lactose, used as a low-calorie sweetener with distinct applications in the food industry.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in scientific research. The deuterium atoms provide distinct signals in NMR spectroscopy and other analytical techniques, allowing for precise tracking of metabolic processes and molecular interactions. This property sets it apart from other similar compounds and enhances its utility in various research applications.
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-3-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5D/t3-,4+,5+,6+/m0 |
InChIキー |
FBPFZTCFMRRESA-RCGHZTIBSA-N |
異性体SMILES |
[2H][C@@]([C@H](CO)O)([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)




